molecular formula C11H10F2N2 B2379407 1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole CAS No. 2310161-02-3

1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole

Cat. No.: B2379407
CAS No.: 2310161-02-3
M. Wt: 208.212
InChI Key: CAUWLZHFCDCAQD-UHFFFAOYSA-N
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Description

1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,5-difluorophenyl group and a methyl group on the pyrazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole typically involves the reaction of 3,5-difluorobenzyl bromide with 4-methylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[(3,5-difluorophenyl)methyl]-4-methyl-1H-pyrazole
  • 1-(3,5-Difluorophenyl)-3-methylpyrazole
  • 1-(3,5-Difluorophenyl)-4-methyl-1H-pyrazole

Uniqueness: this compound is unique due to the specific substitution pattern on the pyrazole ring. The presence of both the 3,5-difluorophenyl group and the methyl group at position 4 imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2/c1-8-5-14-15(6-8)7-9-2-10(12)4-11(13)3-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWLZHFCDCAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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